

thiol-maleimide Michael addition for radiopharmaceuticals

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Compound Focus: Maleimide-DOTA-GA

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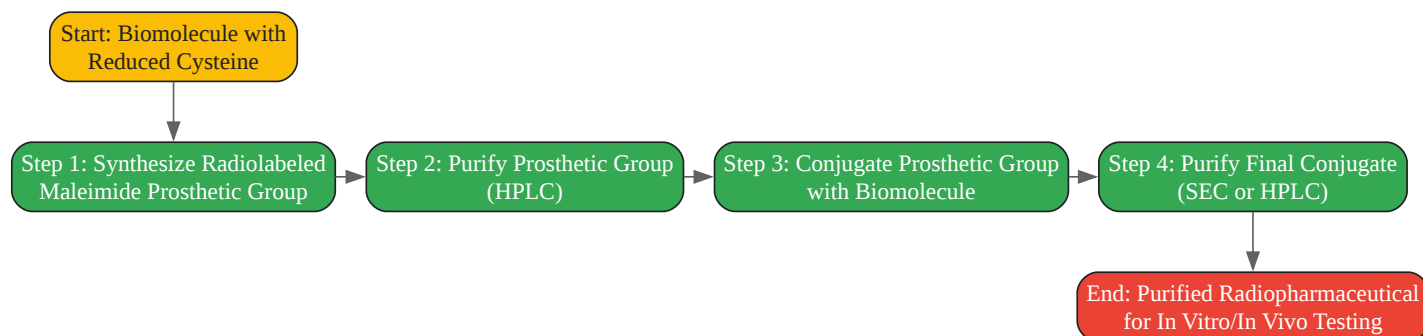
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Thiol-Reactive Prosthetic Groups for Radiolabeling

Prosthetic Group	Radionuclide	Key Features / Synthesis Route	Target Biomolecules
[18F]FPPD [1]	18F	Synthesized via p-[18F]Fluoroaniline; early proof-of-concept. [1]	Antibody Fab fragments [1]
[18F]DDPFB [1]	18F	Synthesized via p-[18F]Fluorobenzonitrile. [1]	Antibody Fab fragments [1]
[18F]FBABM [1]	18F	Oxime formation between 4-[18F]fluorobenzaldehyde and aminoxy maleimide. [1]	Glutathione (GSH), oligodeoxynucleotides [1]
[18F]FBAM [1]	18F	Similar to [18F]FBABM; used for peptide and protein labeling. [1]	Small peptides, Human Low-Density Lipoprotein (LDL) [1]
[18F]FPyME [1]	18F	Uses nucleophilic aromatic substitution for 18F incorporation. [1]	Various biomolecules [1]
[18F]FBEM [2]	18F	Coupling of N-succinimidyl 4-[18F]-fluorobenzoate ([18F]SFB) with N-(2-	Thiolated RGD peptides [2]

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		aminoethyl)maleimide. [2]	
[⁶⁸ Ga]Ga-DM [3]	⁶⁸ Ga	Maleimide-monoamide-DOTA conjugate; binds covalently to serum albumin <i>in vivo</i> . [3]	Endogenous serum albumin (via Cys34) [3]
PODS Reagents [4]	⁸⁹ Zr, ¹⁷⁷ Lu	Phenyloxadiazolyl methyl sulfone-based; creates highly stable thioether bonds to overcome maleimide instability. [4]	Antibodies (e.g., Trastuzumab) [4]

The utility of this chemistry is demonstrated in the following experimental workflow for radiolabeling a biomolecule:



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Experimental workflow for creating a radiopharmaceutical via thiol-maleimide chemistry.

Advantages, Limitations, and Strategic Considerations

The popularity of thiol-maleimide chemistry stems from a favorable balance of advantages and manageable limitations that require strategic planning.

- **Key Advantages:** Cysteine's low natural abundance enables highly **site-selective** modifications, minimizing heterogeneity. [1] The reaction is remarkably **fast and efficient** under mild, aqueous conditions (pH 6.5-7.5) without needing a catalyst. [1] [5] This chemoselectivity is high, with the reaction being about **1,000 times faster with thiols than with amines** at pH 7.0. [5]
- **Critical Limitations and Mitigations:** The thiosuccinimide linkage can undergo a **retro-Michael reaction** in vivo, leading to payload loss or transfer to other blood proteins like albumin. [5] [6] [4] This can be mitigated by **hydrolyzing the thiosuccinimide ring** to form a stable succinamic acid thioether after conjugation. [5] [6] Furthermore, at **higher pH (>7.5)**, primary amines (e.g., from lysine) can compete with thiols, reducing selectivity. [5]

Emerging Alternatives and Future Directions

Due to the instability of the maleimide adduct, researchers are developing next-generation thiol-specific reagents.

- **PODS Reagents:** These phenyloxadiazolyl methyl sulfone-based reagents form highly stable thioether bonds that are **not susceptible to the retro-Michael reaction**. [4] Radioimmunoconjugates made with PODS show superior in vivo stability and performance compared to maleimide-based counterparts. [4]
- **Isomerization Side Reaction:** Recent evidence indicates a previously unreported side reaction where the maleimide can isomerize and form a bond with the **alpha-amino group of cysteine** instead of the thiol, creating a mixture of products. [7] This highlights a need for careful analysis of conjugation products.

The thiol-maleimide reaction remains a vital tool for radiopharmaceutical development. Its successful application requires careful control of reaction conditions and thorough analysis of the final product. For new projects, investigating modern alternatives like PODS reagents is a worthwhile strategy to enhance conjugate stability.

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